Methyl 3-amino-3-(pyridin-3-YL)propanoate

Beschreibung

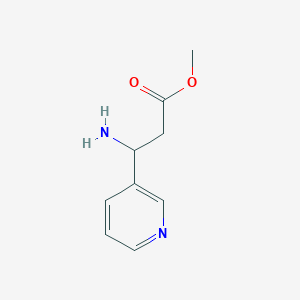

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-amino-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXGVJAVPWMYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466836 | |

| Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129042-89-3 | |

| Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Racemic Methyl 3-amino-3-(pyridin-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic Methyl 3-amino-3-(pyridin-3-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The document details the most prominent synthetic strategies, with a focus on a robust and adaptable Aza-Michael addition protocol. This guide includes detailed experimental procedures, tabulated quantitative data for key reaction parameters, and visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Introduction

This compound is a β-amino ester containing a pyridine moiety. This structural motif is of significant interest in pharmaceutical research due to its presence in a variety of biologically active compounds. The synthesis of this and related compounds is crucial for the exploration of new chemical entities with potential therapeutic applications. This guide will focus on providing practical, in-depth information for the laboratory synthesis of the racemic form of this compound.

Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of racemic this compound. The most common and practical approaches include:

-

Aza-Michael Addition: This is a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. For the target molecule, this involves the addition of ammonia to Methyl 3-(pyridin-3-yl)acrylate. This method is often favored for its high atom economy and relatively mild reaction conditions.

-

Mannich Reaction: This is a three-component condensation reaction involving an aldehyde (3-pyridinecarboxaldehyde), an amine (ammonia), and a compound with an acidic proton (e.g., methyl acetate). The Mannich reaction is a powerful tool for the formation of β-amino carbonyl compounds.

-

Reductive Amination: This two-step process involves the formation of an imine or enamine from a β-ketoester (Methyl 3-oxo-3-(pyridin-3-yl)propanoate) and an amine source, followed by reduction to the desired amine. A variety of reducing agents can be employed for this transformation.

This guide will provide a detailed experimental protocol for the Aza-Michael Addition route, as it represents a straightforward and efficient method for the synthesis of the target compound based on available literature for analogous structures.

Aza-Michael Addition: A Detailed Protocol

The Aza-Michael addition provides a direct route to the target compound. The overall reaction is depicted below:

Caption: Reaction scheme for the Aza-Michael addition.

Synthesis of the Precursor: Methyl 3-(pyridin-3-yl)acrylate

The starting material, Methyl 3-(pyridin-3-yl)acrylate, can be prepared via a Horner-Wadsworth-Emmons reaction between 3-pyridinecarboxaldehyde and a phosphonate ylide.

Experimental Protocol:

-

To a stirred solution of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add trimethyl phosphonoacetate (1.2 eq).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the resulting solution back to 0 °C and add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-(pyridin-3-yl)acrylate.

Aza-Michael Addition of Ammonia

This protocol is adapted from procedures for the synthesis of similar β-amino esters.

Experimental Protocol:

-

Dissolve Methyl 3-(pyridin-3-yl)acrylate (1.0 eq) in methanol in a pressure-sealed reaction vessel.

-

Cool the solution to -20 °C.

-

Slowly add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) to the cooled solution with stirring.

-

Seal the reaction vessel and allow the mixture to slowly warm to room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield racemic this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route.

Table 1: Reaction Parameters for the Synthesis of Methyl 3-(pyridin-3-yl)acrylate (Horner-Wadsworth-Emmons Reaction)

| Parameter | Value |

| Reagents | |

| 3-Pyridinecarboxaldehyde | 1.0 eq |

| Sodium Hydride (60%) | 1.2 eq |

| Trimethyl phosphonoacetate | 1.2 eq |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 70-85% |

Table 2: Reaction Parameters for the Aza-Michael Addition

| Parameter | Value |

| Reagents | |

| Methyl 3-(pyridin-3-yl)acrylate | 1.0 eq |

| Ammonia in Methanol (7N) | 5-10 eq |

| Solvent | Methanol |

| Temperature | -20 °C to Room Temperature |

| Reaction Time | 24-48 hours |

| Typical Yield | 60-80% |

Table 3: Spectroscopic Data for a Structurally Similar Compound: Methyl 3-aminopropanoate

| Spectroscopic Data | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.68 (s, 3H, -OCH₃), 2.95 (t, J=6.4 Hz, 2H, -CH₂-N), 2.50 (t, J=6.4 Hz, 2H, -CH₂-C=O), 1.57 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5 (-C=O), 51.7 (-OCH₃), 40.8 (-CH₂-N), 35.9 (-CH₂-C=O) |

| IR (thin film, cm⁻¹) | 3380, 3300 (N-H stretch), 2950 (C-H stretch), 1735 (C=O stretch), 1170 (C-O stretch) |

| MS (ESI) | m/z 104.07 [M+H]⁺ |

Note: The spectroscopic data for the target molecule, this compound, is expected to show additional signals corresponding to the pyridine ring in the aromatic region of the NMR spectra and characteristic vibrations in the IR spectrum.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of the target compound.

Caption: Logical workflow for the synthesis of the target compound.

Experimental Workflow Diagram

This diagram outlines the practical steps in the laboratory.

Caption: Experimental workflow from starting materials to product analysis.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of racemic this compound. The Aza-Michael addition approach is highlighted as an efficient and accessible method for researchers in the field of drug discovery and development. The provided experimental protocols, tabulated data, and clear visualizations are intended to serve as a valuable resource for the successful synthesis and characterization of this important chemical intermediate. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, following all standard laboratory safety procedures.

Enantioselective Synthesis of Methyl 3-amino-3-(pyridin-3-YL)propanoate: A Technical Guide

Introduction

Methyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral β-amino ester of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter adjacent to a pyridine ring, makes it a valuable building block for the synthesis of complex pharmaceutical agents. The enantiomers of this compound can exhibit distinct pharmacological profiles, necessitating precise control over its stereochemistry during synthesis. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, targeting researchers, scientists, and drug development professionals. The guide details prominent strategies, including organocatalyzed aza-Michael additions and enzymatic resolutions, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate practical application.

Core Synthetic Strategies

The enantioselective synthesis of this compound primarily relies on two powerful approaches: the asymmetric aza-Michael addition of 3-aminopyridine to methyl acrylate and the kinetic resolution of the racemic product. Organocatalysis, particularly with chiral Brønsted acids and bifunctional catalysts, has emerged as a highly effective method for the former. Enzymatic methods offer a complementary strategy, providing high enantioselectivity through kinetic resolution.

Organocatalytic Asymmetric Aza-Michael Addition

The aza-Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a direct and atom-economical method for the formation of β-amino esters. The use of chiral organocatalysts allows for the enantioselective construction of the C-N bond, leading to the desired chiral product.

1. Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids (CPAs) are a class of Brønsted acid organocatalysts that have proven to be highly effective in a wide range of enantioselective transformations.[1][2] In the context of the aza-Michael addition, the CPA catalyst can activate the electrophile (methyl acrylate) through hydrogen bonding, while simultaneously orienting the nucleophile (3-aminopyridine) to facilitate a stereocontrolled attack.

2. Chiral Squaramide Catalysis

Chiral squaramides are bifunctional organocatalysts that can activate both the nucleophile and the electrophile through hydrogen bonding interactions.[3][4] This dual activation mode often leads to high levels of stereocontrol in the aza-Michael addition. The squaramide moiety can engage the electrophile, while the tertiary amine of the cinchona alkaloid backbone can interact with the nucleophile.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Lipase-Catalyzed Hydrolysis

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In a kinetic resolution of racemic this compound, a lipase can selectively hydrolyze one enantiomer to the corresponding β-amino acid, allowing for the separation of the unreacted, enantiopure β-amino ester.[5][6][7] The efficiency of the resolution is determined by the enantioselectivity (E-value) of the lipase.

Quantitative Data Summary

The following tables summarize representative quantitative data for the different enantioselective synthesis strategies. It is important to note that the data for the organocatalytic methods are based on analogous reactions due to the limited availability of data for the specific target molecule.

| Catalyst/Enzyme | Method | Yield (%) | Enantiomeric Excess (ee, %) | Reference/Analogy |

| Chiral Phosphoric Acid | Aza-Michael Addition | 70-95 | 85-98 | Analogous reactions in[1][8][9] |

| Chiral Squaramide | Aza-Michael Addition | 75-99 | 90->99 | Analogous reactions in[3][4] |

| Lipase (e.g., from Pseudomonas cepacia) | Kinetic Resolution | ~45 (for the ester) | >95 | General principles from[5][6][7][10] |

Table 1: Comparison of Enantioselective Synthesis Methods

| Method | Key Parameters |

| Chiral Phosphoric Acid | Catalyst loading (1-10 mol%), Solvent (Toluene, CH2Cl2), Temperature (-20 to 25 °C) |

| Chiral Squaramide | Catalyst loading (5-20 mol%), Solvent (Toluene, Dioxane), Temperature (0 to 60 °C) |

| Lipase-Catalyzed Resolution | Enzyme source, pH, Temperature (25-40 °C), Co-solvent (e.g., buffer/organic solvent) |

Table 2: Key Experimental Parameters

Experimental Protocols

General Protocol for Chiral Phosphoric Acid-Catalyzed Aza-Michael Addition

Materials:

-

3-Aminopyridine

-

Methyl acrylate

-

Chiral Phosphoric Acid Catalyst (e.g., a BINOL-derived CPA) (1-10 mol%)

-

Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the chiral phosphoric acid catalyst.

-

Add the anhydrous solvent, followed by 3-aminopyridine.

-

Cool the mixture to the desired temperature (e.g., 0 °C).

-

Add methyl acrylate dropwise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Determine the enantiomeric excess by chiral HPLC analysis.

General Protocol for Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic this compound

-

Lipase (e.g., from Pseudomonas cepacia or Candida antarctica Lipase B)

-

Phosphate buffer solution (e.g., pH 7.0)

-

Organic co-solvent (optional, e.g., tert-butanol)

Procedure:

-

To a reaction vessel, add the racemic this compound and the phosphate buffer.

-

If necessary, add a minimal amount of a water-miscible organic co-solvent to aid solubility.

-

Add the lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by chiral HPLC, aiming for approximately 50% conversion.

-

Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

-

Adjust the pH of the aqueous solution to basic (e.g., pH 9-10) with a suitable base (e.g., sodium carbonate) to deprotonate the amino acid product and facilitate extraction of the unreacted ester.

-

Extract the unreacted, enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate to obtain the product.

-

The aqueous layer can be acidified to recover the enantiomerically enriched 3-amino-3-(pyridin-3-yl)propanoic acid.

-

Determine the enantiomeric excess of the recovered ester by chiral HPLC.

Mandatory Visualizations

Caption: Workflow for Organocatalytic Aza-Michael Addition.

Caption: Proposed Mechanism for CPA-Catalyzed Aza-Michael Addition.

Caption: Workflow for Enzymatic Kinetic Resolution.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through organocatalytic asymmetric aza-Michael additions and enzymatic kinetic resolutions. Chiral phosphoric acids and squaramides represent state-of-the-art catalysts for the direct, atom-economical synthesis of this chiral β-amino ester with high enantioselectivity. Complementarily, lipase-catalyzed kinetic resolution provides a robust method for obtaining highly enantioenriched material from the racemic mixture. The choice of method will depend on factors such as substrate availability, desired enantiopurity, and scalability. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to access this valuable chiral building block for their synthetic endeavors.

References

- 1. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]

- 2. Chiral phosphoric acid catalysis: from numbers to insights - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids | MDPI [mdpi.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Kinetic resolution of racemic alpha-methyl-beta-propiothiolactone by lipase-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Methyl 3-amino-3-(pyridin-3-YL)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-3-(pyridin-3-yl)propanoate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the expected spectral characteristics of the molecule. Additionally, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring experimental data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and should be used as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 1H | Pyridine C2-H |

| ~8.5 | Doublet | 1H | Pyridine C6-H |

| ~7.8 | Doublet | 1H | Pyridine C4-H |

| ~7.4 | Multiplet | 1H | Pyridine C5-H |

| ~4.5 | Triplet | 1H | CH-NH₂ |

| ~3.6 | Singlet | 3H | O-CH₃ |

| ~2.8 | Doublet | 2H | CH₂-CO |

| ~2.0 | Broad Singlet | 2H | NH₂ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Ester) |

| ~149 | Pyridine C2 |

| ~148 | Pyridine C6 |

| ~140 | Pyridine C3 |

| ~135 | Pyridine C4 |

| ~124 | Pyridine C5 |

| ~52 | O-CH₃ |

| ~50 | CH-NH₂ |

| ~42 | CH₂-CO |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H Stretch (Amine) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 3000 - 2850 | Medium | C-H Stretch (Aliphatic) |

| 1735 | Strong | C=O Stretch (Ester) |

| 1600 - 1450 | Medium to Strong | C=C and C=N Stretch (Pyridine Ring) |

| 1250 - 1000 | Strong | C-O Stretch (Ester) |

| 800 - 700 | Strong | C-H Bend (Aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 180.09 | 100 | [M]⁺ (Molecular Ion) |

| 121.06 | ~70 | [M - COOCH₃]⁺ |

| 106.05 | ~50 | [Pyridine-CH-NH₂]⁺ |

| 78.03 | ~40 | [Pyridine]⁺ |

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.

-

For quantitative analysis, a longer relaxation delay (5 times the longest T1 relaxation time) is necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required due to the lower natural abundance of ¹³C.

-

Instrumentation: As with ¹H NMR, place the sample in the spectrometer.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is usually necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration). The solvent signal is used for chemical shift referencing.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. For a thermally stable, volatile compound, Electron Ionization (EI) is a common technique. For less stable compounds, a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Commercial Availability and Synthesis of Methyl 3-amino-3-(pyridin-3-yl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Methyl 3-amino-3-(pyridin-3-yl)propanoate, a key building block in pharmaceutical research and development. This document details available forms of the compound, provides a summary of commercial suppliers, and outlines a plausible synthetic route based on available scientific literature. Furthermore, it includes a proposed workflow for quality control analysis.

Commercial Availability

This compound is commercially available in various forms, including its racemic mixture, individual enantiomers, and hydrochloride salts. The availability of these different forms provides researchers with the flexibility to choose the most suitable starting material for their specific synthetic and biological applications.

Below is a summary of commercially available forms and representative suppliers. Please note that catalog numbers and stock availability are subject to change and should be verified directly with the suppliers.

| Compound Name | CAS Number | Form | Representative Supplier(s) |

| This compound | 129042-89-3 | Racemate | MolPort |

| Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate | 198959-53-4 | (S)-Enantiomer | BLDpharm |

| This compound hydrochloride | 1056021-66-9 | Hydrochloride Salt | ChemicalBook |

| Methyl (R)-3-amino-3-(pyridin-3-yl)propanoate hydrochloride | 1311254-89-3 | (R)-Enantiomer HCl Salt | Ambeed |

Physicochemical Data

A summary of key physicochemical properties for this compound is presented below. This data is essential for reaction planning, formulation development, and safety assessment.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | N/A |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Solid (form may vary) | [1] |

| Purity | Typically ≥95% or ≥98% | Varies by supplier |

Proposed Synthesis Protocol

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves the conjugate addition of an amine to an α,β-unsaturated ester. This strategy is illustrated in the following retrosynthesis diagram.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Protocol (Proposed)

This proposed protocol is based on the synthesis of similar β-amino esters and would require optimization for this specific target molecule.

Step 1: Synthesis of Methyl 3-(pyridin-3-yl)acrylate

-

To a solution of 3-pyridinecarboxaldehyde in a suitable solvent (e.g., dichloromethane or toluene), add a stabilized Wittig ylide such as (carbomethoxymethylene)triphenylphosphorane.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3-(pyridin-3-yl)acrylate.

Step 2: Synthesis of this compound

-

Dissolve methyl 3-(pyridin-3-yl)acrylate in a suitable solvent (e.g., methanol).

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

-

Seal the reaction vessel and stir at room temperature. Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain this compound.

Quality Control and Analysis Workflow

Ensuring the identity and purity of this compound is critical for its use in research and development. A typical workflow for the quality control of this compound would involve a combination of chromatographic and spectroscopic techniques. Suppliers like BLDpharm indicate the availability of analytical data such as NMR, HPLC, and LC-MS for their products.[2]

Caption: Proposed workflow for the synthesis, purification, and quality control analysis.

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure: Dissolve a small sample of the compound in the mobile phase and inject it into the HPLC system. The purity is determined by the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Spectrometer: 400 MHz or higher.

-

Procedure: Dissolve the sample in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Ionization Method: Electrospray Ionization (ESI).

-

Mode: Positive ion mode.

-

Procedure: Infuse a dilute solution of the sample into the mass spectrometer. The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺.

Chiral HPLC for Enantiomeric Purity:

-

Column: A chiral stationary phase column (e.g., polysaccharide-based).

-

Mobile Phase: A mixture of hexane and isopropanol, with a small amount of a basic or acidic modifier if necessary.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: For enantiomerically enriched samples, inject a solution of the compound to separate the enantiomers and determine the enantiomeric excess (ee).

This guide provides a foundational understanding of the commercial landscape and synthetic considerations for this compound. Researchers are encouraged to consult the suppliers directly for the most current product specifications and to perform their own analytical verification.

References

A Technical Guide to Methyl 3-amino-3-(pyridin-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-(pyridin-3-yl)propanoate is a heterocyclic compound incorporating a pyridine ring, a common structural motif in medicinal chemistry. As a trifunctional building block, containing an amine, an ester, and a pyridine nitrogen, it holds potential for the synthesis of more complex molecules and novel pharmaceutical agents. This document provides a technical overview of its known properties, and in the absence of extensive specific data, discusses synthetic strategies and potential biological relevance based on analogous compounds.

Chemical Identification and Properties

This compound exists in various forms, including as a racemate, as individual stereoisomers (enantiomers), and as various salt forms. It is crucial for researchers to note the specific form of the compound being used, as properties and biological activity can vary significantly.

Table 1: CAS Numbers for this compound and its Derivatives

| Compound Name | CAS Number |

| Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate | 198959-53-4[1] |

| This compound hydrochloride | 1056021-66-9[2] |

| (S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride | 198959-36-3[3] |

| Methyl (R)-3-amino-3-(pyridin-3-yl)propanoate hydrochloride | 1311254-89-3[4] |

Table 2: Computed Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| XLogP3 | 0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 180.089877 g/mol |

| Topological Polar Surface Area | 66.4 Ų |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common synthetic route for related β-amino esters is the aza-Michael addition. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Hypothetical Experimental Protocol: Aza-Michael Addition

The following protocol is a representative example based on the synthesis of analogous compounds and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup : In a round-bottom flask, dissolve 3-aminopyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Acrylate : To the stirred solution, add methyl acrylate (1.1 equivalents) dropwise at room temperature.

-

Catalysis (Optional) : A Lewis or Brønsted acid catalyst can be employed to facilitate the reaction. For instance, a catalytic amount of a Lewis acid like ytterbium(III) triflate or a Brønsted acid like acetic acid may be added.

-

Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated to 40-50°C for several hours to overnight.

-

Work-up : Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification : The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is typically achieved by flash column chromatography on silica gel to yield the pure this compound.

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Drug Development Context

There is currently no specific, publicly available data detailing the biological activity or an established role in signaling pathways for this compound. However, the pyridine moiety is a well-established pharmacophore present in numerous approved drugs. Molecules containing the pyridin-3-yl group are of interest in drug discovery, with examples including Vonoprazan, a potassium-competitive acid blocker.[5]

The structural class of amino acid esters and their derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents. They are often used as starting materials for the generation of peptidomimetics, heterocyclic scaffolds, and other complex molecular architectures. For instance, related pyridine-containing compounds have been investigated for a range of biological activities, including anticancer and antimicrobial properties.

Given its structure, this compound could serve as a valuable intermediate in a drug discovery program. The primary amine allows for amide bond formation or reductive amination, the ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, and the pyridine nitrogen can be involved in hydrogen bonding or salt formation.

Caption: Role of a chemical building block in a typical drug discovery pipeline.

References

- 1. Methyl 3-(pyridin-2-ylamino)propanoate 55364-85-7 [sigmaaldrich.com]

- 2. This compound hydrochloride | 1056021-66-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 3-amino-3-(pyridin-3-YL)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-3-(pyridin-3-yl)propanoate is a heterocyclic compound incorporating a pyridine ring and a β-amino ester functional group. This structure suggests potential biological activity, as pyridine derivatives are known to play a significant role in medicinal chemistry. This technical guide provides a summary of the available information on the molecular structure of this compound and contextualizes its potential significance by examining related compounds. Due to the limited publicly available data on this specific molecule, this document also highlights areas where further research is required to fully characterize its chemical and biological properties.

Molecular Structure and Identification

This compound is a chiral molecule existing as two enantiomers. The core structure consists of a pyridine ring substituted at the 3-position with a 3-amino-3-methoxycarbonyl-ethyl group.

Chemical Structure:

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

There is currently no publicly available information on the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the pyridine scaffold is a common feature in many biologically active compounds, suggesting that this molecule could be of interest for further investigation.

Research on related pyridine derivatives has indicated a range of potential pharmacological activities:

-

Antibacterial Properties: A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated that these compounds exhibit antibacterial activity. [1]* Neurotropic Effects: New thioalkyl derivatives of pyridine have been synthesized and shown to possess psychotropic properties, including anticonvulsant and anxiolytic effects. [2]* Central Nervous System (CNS) Activity: Pyridine alkaloids are known to have activity in the central nervous system. [3] Given the structural similarities, it is plausible that this compound could exhibit activity in these or other therapeutic areas.

Signaling Pathway Visualization (Hypothetical):

As no specific signaling pathway has been identified for this compound, a diagram cannot be provided. Should future research elucidate its mechanism of action, a Graphviz diagram would be a valuable tool for visualizing the involved molecular interactions. For example, if the compound were found to inhibit a specific kinase, a diagram could illustrate the downstream effects on a signaling cascade.

Future Directions

The lack of comprehensive data on this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Development and optimization of a synthetic protocol.

-

Full spectroscopic and crystallographic characterization of the molecule.

-

Screening for biological activity across a range of assays, with a focus on antibacterial and CNS-related targets.

-

Elucidation of the mechanism of action and any associated signaling pathways for identified biological activities.

Conclusion

This compound is a molecule with a chemical structure that suggests potential for biological activity, particularly in the areas of anti-infectives and neuroscience. However, a comprehensive understanding of its properties is currently hampered by a lack of publicly available experimental data. This guide serves to summarize the existing knowledge and to highlight the significant opportunities for future research into this promising compound. The scientific community is encouraged to undertake further studies to unlock the full potential of this compound for the development of new therapeutics.

References

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Advancement of Pyridyl-β-Amino Esters: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridyl-β-amino ester scaffold is a privileged structural motif in medicinal chemistry and materials science, demonstrating a broad spectrum of biological activities and functional properties. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of this important class of compounds. It details key experimental protocols, presents quantitative data for significant analogues, and visualizes the underlying mechanisms of action and synthetic workflows. The content is tailored for researchers, scientists, and professionals engaged in drug discovery and development, offering a comprehensive resource to support further innovation in this field.

Introduction: A Historical Perspective

The journey of pyridyl-β-amino esters is intertwined with the broader history of β-amino esters and their amide counterparts in pharmacology. The early 20th century saw the advent of synthetic local anesthetics, with the development of procaine in 1904, a derivative of the naturally occurring cocaine.[1] These early compounds, primarily amino esters, established a fundamental principle in medicinal chemistry: the incorporation of an amino group and an ester or amide linkage can impart significant biological activity, particularly in modulating ion channel function.[1]

The specific exploration of the pyridyl-β-amino ester core is a more recent development, driven by the need for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The pyridine ring, a bioisostere of the benzene ring, offers unique electronic properties and hydrogen bonding capabilities, making it an attractive component in drug design. Its incorporation into the β-amino ester framework has led to the discovery of compounds with diverse applications, ranging from fluorescent probes to potent enzyme inhibitors and building blocks for complex bioactive molecules.[2][3][4] A significant milestone in the related field of poly(β-amino esters) was the work of Langer and colleagues in 2000, who pioneered their use as vectors for gene delivery, highlighting the versatility of the β-amino ester backbone.[5]

Synthesis and Chemical Landscape

The synthesis of pyridyl-β-amino esters has evolved to include a variety of methodologies, from classical multi-step approaches to modern asymmetric techniques.

Key Synthetic Strategies

A prevalent strategy for the synthesis of complex pyridyl-β-amino acids, the precursors to the corresponding esters, often commences from readily available chiral starting materials like L-aspartic acid.[2][6] A representative multi-step synthesis is outlined below:

-

Formation of a β-ketophosphonate ester: L-aspartic acid derivative is reacted with the anion of dimethyl methylphosphonate.[2][6]

-

Horner-Wadsworth-Emmons reaction: The resulting β-ketophosphonate ester undergoes olefination with an appropriate aldehyde to yield an enone.[2][6]

-

Hetero-Diels-Alder Reaction: The enone is then subjected to a Lewis acid-catalyzed hetero-Diels-Alder reaction with an ethyl vinyl ether to form a dihydropyran intermediate.[2][7]

-

Knoevenagel-Stobbe Reaction: Finally, reaction of the dihydropyran with hydroxylamine affords the desired pyridine ring.[2][7]

Asymmetric synthesis methodologies have also been developed to control the stereochemistry of the β-amino group. One such approach involves the conjugate addition of a homochiral lithium amide to a pyridyl-substituted α,β-unsaturated ester.[8]

Experimental Workflow for a Multi-step Synthesis

The following diagram illustrates a typical workflow for the synthesis of a pyridyl-β-amino acid derivative, which can be subsequently esterified.

References

- 1. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Evolving Landscape of 3-Amino-3-(pyridin-3-YL)propanoic Acid Derivatives: A Technical Guide to Their Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of the current state of research into the biological significance of 3-amino-3-(pyridin-3-YL)propanoic acid and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings on the antibacterial and neuroprotective potential of this chemical class, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Introduction

3-Amino-3-(pyridin-3-YL)propanoic acid, a β-amino acid derivative containing a pyridine ring, has emerged as a scaffold of significant interest in medicinal chemistry. Its structural similarity to endogenous molecules, such as γ-aminobutyric acid (GABA), has prompted investigations into its potential as a modulator of various biological processes. This guide focuses on the synthesis and biological evaluation of its derivatives, with a particular emphasis on their antibacterial and neuroprotective activities. While research into these areas has yielded promising results, the exploration of their cardiovascular and metabolic effects remains limited in publicly available literature.

Synthesis of 3-Amino-3-(pyridin-3-YL)propanoic Acid and its Derivatives

The synthesis of the core molecule, 3-amino-3-(pyridin-3-YL)propanoic acid (also known as 3-(3-pyridyl)-β-alanine), can be achieved through various synthetic routes. One common approach involves the condensation of 3-pyridinecarboxaldehyde with a suitable nitrogen source and a C2-synthon.

A detailed protocol for a related derivative, ethyl 3-(pyridin-2-ylamino)propanoate, is provided as an example of the general synthetic strategy:

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

-

Materials: 2-aminopyridine, ethyl acrylate, anhydrous ethanol, trifluoromethanesulfonic acid.

-

Procedure:

-

Under a nitrogen atmosphere, combine 2-aminopyridine and ethyl acrylate in anhydrous ethanol.

-

Add trifluoromethanesulfonic acid as a catalyst.

-

Heat the mixture in an oil bath at 120-160°C and allow the catalytic reaction to proceed for 16-20 hours.

-

After the reaction, cool the resulting liquid and wash it with a suitable organic solvent at 35-40°C under reduced pressure (0.09-0.1 MPa).

-

Concentrate the washed liquid under reduced pressure.

-

Wash the concentrated liquid with a second organic solvent.

-

Recrystallize the product to obtain white lamellar crystals of ethyl 3-(pyridin-2-ylamino)propanoate.

-

Derivatives such as 3-(pyridine-3-yl)-2-oxazolidinones are synthesized from commercially available starting materials like 2-chloro-5-nitropyridine through a multi-step process involving reactions like nucleophilic substitution, hydrogenation, and cyclization.

Biological Significance

Antibacterial Activity

A significant area of investigation for 3-amino-3-(pyridin-3-YL)propanoic acid derivatives has been their potential as antibacterial agents. Notably, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent activity against a range of Gram-positive bacteria.

Mechanism of Action: These oxazolidinone derivatives are believed to exert their antibacterial effect by inhibiting bacterial protein synthesis. Molecular docking studies suggest that they interfere with the binding of the initiator fMet-tRNA to the P-site of the ribosome, a crucial step in the initiation of translation.

Quantitative Data: The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC values for a selection of 3-(pyridine-3-yl)-2-oxazolidinone derivatives against various bacterial strains.

| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) |

| 21b | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL |

| 21d | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL |

| 21e | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL |

| 21f | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL |

| Linezolid | 1-4 µg/mL | 1-4 µg/mL | 1-4 µg/mL | 1-4 µg/mL |

Experimental Protocol: Antibacterial Susceptibility Testing

Two common methods for determining the MIC of antibacterial compounds are the agar well diffusion assay and the broth microdilution method.

-

Agar Well Diffusion Assay:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Evenly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of the test compound to each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each well.

-

-

Broth Microdilution Method:

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton broth).

-

Add a standardized bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

-

Neuroprotective Activity

Certain derivatives of 3-amino-3-(pyridin-3-YL)propanoic acid have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease. One such derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has been identified as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).

Mechanism of Action: The neuroprotective effects of EQ-04 are mediated through its interaction with the α7 nAChR. As a PAM, it enhances the receptor's response to acetylcholine. Activation of the α7 nAChR leads to an influx of calcium ions (Ca2+), which in turn triggers a cascade of intracellular signaling events. This includes the activation of protein kinase C (PKC), Raf-1, and the mitogen-activated protein kinase (MAPK) pathway. Furthermore, the PI3K-Akt signaling pathway is activated, leading to the inhibition of apoptosis and promotion of cell survival. In the context of Alzheimer's disease, this modulation of α7 nAChR activity has been shown to reduce the neurotoxicity induced by β-amyloid (Aβ) peptides.

Experimental Protocol: Cytotoxicity and Neuroprotection Assays

-

Cell Culture: PC-12 cells are a common model for neuronal studies. They are maintained in an appropriate culture medium supplemented with serums and antibiotics.

-

Cytotoxicity Assay:

-

Seed PC-12 cells in a 96-well plate.

-

Expose the cells to various concentrations of the test compound (e.g., EQ-04) for a specified period (e.g., 24 hours).

-

Assess cell viability using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.

-

-

Neuroprotection Assay:

-

Seed PC-12 cells in a 96-well plate.

-

Pre-treat the cells with the test compound for a certain duration.

-

Induce neurotoxicity by adding a neurotoxic agent, such as aggregated β-amyloid peptide.

-

After incubation, assess cell viability using the MTT assay to determine the protective effect of the compound.

-

Cardiovascular and Metabolic Significance

Extensive literature searches did not yield specific information on the cardiovascular or metabolic effects of 3-amino-3-(pyridin-3-YL)propanoic acid or its derivatives. While research on other propanoic acid derivatives has shown various effects on these systems, this particular chemical class remains uncharacterized in these biological contexts. This represents a significant knowledge gap and a potential area for future research.

Conclusion and Future Perspectives

Derivatives of 3-amino-3-(pyridin-3-YL)propanoic acid have demonstrated notable potential as both antibacterial and neuroprotective agents. The oxazolidinone derivatives show promise for combating Gram-positive bacterial infections, while α7 nAChR modulators offer a potential therapeutic avenue for neurodegenerative diseases like Alzheimer's.

Future research should focus on several key areas:

-

Broadening the Scope of Biological Screening: A systematic evaluation of these derivatives against a wider range of biological targets is warranted to uncover novel therapeutic applications.

-

Lead Optimization: Structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of the current lead compounds.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro studies need to be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Uncharted Biological Activities: The lack of data on the cardiovascular and metabolic effects of this compound class presents a clear opportunity for novel investigations that could unveil unexpected therapeutic properties.

The findings summarized in this technical guide underscore the potential of 3-amino-3-(pyridin-3-YL)propanoic acid derivatives as a versatile scaffold for the development of new therapeutics. Continued research in this area is essential to fully realize their clinical potential.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of β-Pyridyl-β-Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of β-pyridyl-β-amino acid derivatives, valuable chiral building blocks in medicinal chemistry and drug development. The methodologies outlined below focus on the highly diastereoselective conjugate addition of homochiral lithium amides to β-pyridyl-α,β-unsaturated esters.

Introduction

β-Amino acids, particularly those bearing a pyridyl moiety, are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active compounds and their utility as precursors for synthesizing peptidomimetics and other complex molecules. The asymmetric synthesis of these compounds in high enantiomeric purity is crucial for developing stereochemically defined drug candidates. The following protocols detail a robust method for achieving high diastereo- and enantioselectivity in the synthesis of β-pyridyl-β-amino acid derivatives.

Key Synthetic Strategy: Asymmetric Conjugate Addition

The core of this synthetic approach is the 1,4-conjugate addition of a chiral lithium amide to a tert-butyl 3-(pyridyl)propenoate. This reaction establishes the stereocenter at the β-position with high control, dictated by the chirality of the lithium amide. Subsequent steps involve the separation of diastereomers, where necessary, and the removal of the chiral auxiliary and protecting groups to yield the desired β-pyridyl-β-amino acid derivative.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of representative β-pyridyl-β-amino acid derivatives.

Table 1: Asymmetric Conjugate Addition of Lithium (R)-N-benzyl-N-α-methyl-4-methoxybenzylamide to tert-Butyl 3-(Pyridyl)propenoates

| Entry | Pyridyl Substituent | Product Diastereomeric Ratio (de, %) | Isolated Yield (%) |

| 1 | 3-pyridyl | 84 | 85 |

| 2 | 4-pyridyl | 84 | 88 |

| 3 | 2-pyridyl | Low | - |

| 4 | 2-chloro-3-methoxymethoxy-6-pyridyl | >98 | 91 |

Table 2: Enantiomeric Excess (ee) after Recrystallization and N-Deprotection

| Entry | Starting Material (from Table 1, Entry) | Recrystallization Solvent | Final Product ee (%) |

| 1 | 1 | Ethanol/Hexane | 97 |

| 2 | 2 | Ethanol/Hexane | 98 |

| 3 | 4 | Not required | 97 |

Experimental Protocols

Protocol 1: Preparation of Homochiral Lithium Amide Solution

Materials:

-

(R)-N-benzyl-N-α-methyl-4-methoxybenzylamine (1.0 eq)

-

n-Butyllithium (1.6 M in hexanes, 1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-N-benzyl-N-α-methyl-4-methoxybenzylamine.

-

Dissolve the amine in anhydrous THF (concentration typically 0.1-0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes before use.

Protocol 2: Asymmetric Conjugate Addition

Materials:

-

tert-Butyl 3-(pyridyl)propenoate (1.0 eq)

-

Freshly prepared homochiral lithium amide solution (from Protocol 1, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve the tert-butyl 3-(pyridyl)propenoate in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add the pre-formed lithium amide solution (from Protocol 1) to the solution of the propenoate via cannula, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomeric β-amino esters.

Protocol 3: Diastereomer Separation by Recrystallization

Materials:

-

Diastereomeric mixture of β-amino esters

-

Ethanol

-

Hexane

Procedure:

-

Dissolve the diastereomeric mixture in a minimal amount of hot ethanol.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/hexane, and dry under vacuum.

-

The diastereomeric purity of the crystalline material can be determined by chiral HPLC or NMR analysis.

Protocol 4: Oxidative N-Deprotection

Materials:

-

Diastereomerically pure N-protected β-amino ester (1.0 eq)

-

Ceric Ammonium Nitrate (CAN) (2.5 eq)

-

Acetonitrile

-

Water

-

Sodium bicarbonate solution

-

Dichloromethane

Procedure:

-

Dissolve the N-protected β-amino ester in a mixture of acetonitrile and water (typically 4:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add ceric ammonium nitrate portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography to yield the deprotected β-amino ester.

Visualizations

Caption: Experimental workflow for the asymmetric synthesis of β-pyridyl-β-amino acid derivatives.

Caption: Conceptual representation of the key conjugate addition step.

Application Notes: Methyl 3-amino-3-(pyridin-3-yl)propanoate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-3-(pyridin-3-yl)propanoate is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter adjacent to a pyridin-3-yl moiety, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly those targeting biological pathways where the pyridine ring can act as a key binding element. This document provides detailed application notes and experimental protocols for the synthesis, chiral resolution, and potential applications of its enantiomers, with a focus on its role in the development of kinase inhibitors.

Introduction

Chiral β-amino esters are crucial components in the synthesis of numerous pharmaceuticals, including antivirals, antibiotics, and oncology drugs. The pyridyl functional group is a common feature in many approved drugs, where it often participates in hydrogen bonding or metal coordination within enzyme active sites. This compound, particularly its single enantiomer forms, serves as a key intermediate for introducing this important pharmacophore with precise stereochemical control. These application notes will detail methodologies for its preparation and use.

Synthesis of Racemic this compound

The most direct route to the racemic compound is through an aza-Michael addition of 3-aminopyridine to methyl acrylate. This reaction is typically catalyzed by a Lewis or Brønsted acid, or can proceed thermally.

Experimental Protocol: Aza-Michael Addition

Materials:

-

3-Aminopyridine

-

Methyl acrylate

-

Trifluoromethanesulfonic acid (catalyst)

-

Anhydrous ethanol

-

Petroleum ether

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen inlet

-

Rotary evaporator

Procedure:

-

In a 500 mL round-bottom flask, dissolve 3-aminopyridine (1.0 eq) in anhydrous ethanol.

-

Begin stirring the solution under a nitrogen atmosphere.

-

Add methyl acrylate (1.1 eq) to the flask.

-

Slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.1 eq) dropwise.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 16-20 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure racemic this compound.

Data Presentation

| Reactant | Molar Eq. | Catalyst | Solvent | Time (h) | Temp (°C) | Representative Yield (%) |

| 3-Aminopyridine | 1.0 | Trifluoromethanesulfonic acid | Anhydrous Ethanol | 16-20 | 80-90 | 80-90 |

| Methyl Acrylate | 1.1 | (0.1 eq) |

Note: Yield is representative and based on similar reactions reported in the literature.

Chiral Resolution of Racemic this compound

The separation of enantiomers can be achieved through several methods, with enzymatic resolution being a highly effective and scalable approach.

Experimental Protocol: Enzymatic Kinetic Resolution using Lipase

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (CALB)

-

Anhydrous solvent (e.g., tert-butyl methyl ether)

-

Acylating agent (e.g., ethyl acetate)

-

Buffer solution (pH 7)

-

Dichloromethane

-

Chiral HPLC system for monitoring

Procedure:

-

Dissolve the racemic this compound (1.0 eq) in tert-butyl methyl ether.

-

Add immobilized CALB (e.g., 50 mg/mmol of substrate).

-

Add the acylating agent, ethyl acetate (0.6 eq).

-

Stir the suspension at a controlled temperature (e.g., 40 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the unreacted ester by chiral HPLC.

-

Stop the reaction at approximately 50% conversion (when the ee of the remaining ester is >99%).

-

Filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

-

The filtrate contains the unreacted (S)- or (R)-ester and the acylated (R)- or (S)-amide.

-

Separate the ester from the amide by extraction. Wash the organic solution with an acidic buffer (e.g., pH 2) to extract the unreacted amine ester into the aqueous phase.

-

Neutralize the aqueous phase with a base and extract with dichloromethane to recover the enantiopure ester.

-

The acylated product can be hydrolyzed under acidic or basic conditions to recover the other enantiomer if desired.

Data Presentation

| Substrate | Enzyme | Acylating Agent | Solvent | Temp (°C) | Conversion (%) | Product | ee (%) |

| Racemic Ester | Immobilized CALB | Ethyl Acetate | t-BuOMe | 40 | ~50 | Unreacted Ester | >99 |

| Acylated Amide | >99 |

Note: Data is representative of typical lipase-catalyzed resolutions of β-amino esters.

Application in Synthesis: A Representative Workflow

The enantiomerically pure (S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate can be utilized as a key intermediate in the synthesis of targeted therapies, such as kinase inhibitors. The following workflow illustrates its potential application.

Workflow for Synthesis of a Hypothetical Kinase Inhibitor

Application of Methyl 3-amino-3-(pyridin-3-YL)propanoate and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-(pyridin-3-yl)propanoate is a valuable building block in medicinal chemistry, belonging to the class of β-amino acid esters. The presence of a pyridine ring, a chiral center, and an ester functionality makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Pyridine moieties are frequently incorporated into drug candidates to enhance solubility, modulate electronic properties, and establish key interactions with biological targets. While direct and extensive applications of this compound are not widely documented in publicly available literature, its structural analogs have proven to be critical intermediates in the synthesis of blockbuster drugs. This document will detail the significant application of a close structural analog, ethyl 3-(pyridin-2-ylamino)propanoate, in the synthesis of the anticoagulant drug Dabigatran, and explore the potential applications of the title compound in areas such as dipeptidyl peptidase-4 (DPP-4) inhibition.

Application of a Structural Analog: Intermediate in Dabigatran Synthesis

A prominent example of the utility of this structural motif is the use of ethyl 3-(pyridin-2-ylamino)propanoate as a key intermediate in the industrial synthesis of Dabigatran etexilate , a potent direct thrombin inhibitor used for the prevention of stroke and systemic embolism.

Synthetic Pathway of Dabigatran Etexilate

The synthesis of Dabigatran involves the coupling of ethyl 3-(pyridin-2-ylamino)propanoate with a substituted benzoyl chloride derivative, followed by a series of transformations to construct the benzimidazole core and introduce the amidine functionality.

Application Notes and Protocols for the Use of Methyl 3-amino-3-(pyridin-3-YL)propanoate as a Precursor for Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-(pyridin-3-YL)propanoate is a key chiral building block in the synthesis of a significant class of pharmaceutical agents known as Neurokinin-1 (NK1) receptor antagonists. These antagonists, which include approved drugs such as Aprepitant, Maropitant, Casopitant, and Netupitant, are primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and motion sickness. The pyridine ring and the chiral amine functionality of this precursor are crucial pharmacophoric elements that contribute to the high affinity and selectivity of the final drug molecules for the NK1 receptor.

The NK1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P.[1] The binding of Substance P to the NK1 receptor triggers a signaling cascade that is implicated in inflammatory processes and the transmission of pain signals, as well as the emetic (vomiting) reflex.[2][3] By blocking this interaction, NK1 receptor antagonists effectively mitigate these responses.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of NK1 receptor antagonists, along with a summary of relevant quantitative data and a visualization of the NK1 receptor signaling pathway.

Data Presentation

Table 1: Synthesis of a Key Intermediate for NK1 Receptor Antagonists

| Step | Reaction | Reactants | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Amide Coupling | This compound, Carboxylic Acid derivative | TBTU, NEt₃ | CH₂Cl₂ | Room Temp | 1 | >95 | >98 |

| 2 | Reduction | Amide intermediate | Lithium Aluminum Hydride | THF | 0 to RT | 2 | ~90 | >97 |

| 3 | Cyclization | Amino alcohol intermediate | Acid or Base catalyst | Toluene | Reflux | 12 | ~85 | >99 |

Note: Yields and purity are representative and may vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes the coupling of this compound with a carboxylic acid, a common step in the synthesis of many NK1 receptor antagonists.

Materials:

-

This compound

-

Carboxylic acid derivative (e.g., a substituted phenylacetic acid)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in dry dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (3.0 eq) to the solution.

-

Add TBTU (1.1 eq) to the mixture and stir at room temperature for 10 minutes.

-

In a separate flask, dissolve this compound (1.1 eq) in dry dichloromethane.

-

Add the solution of the amine to the activated carboxylic acid mixture.

-

Maintain the pH of the reaction mixture at 8 by the addition of triethylamine as needed.

-

Stir the reaction for 1 hour at room temperature.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction with water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

-

Purify the product by column chromatography on silica gel if necessary.[4]

Protocol 2: Synthesis of a Morpholine Core (Example for Aprepitant-like structures)

This protocol outlines a general strategy for constructing the morpholine core, a key structural feature of Aprepitant.[5]

Materials:

-

Amide product from Protocol 1 (assuming it contains a suitable hydroxyl precursor)

-

Reducing agent (e.g., Lithium Aluminum Hydride)

-

Tetrahydrofuran (THF), anhydrous

-

Dehydrogenation catalyst (e.g., Palladium on carbon)

-

Hydrogen source (e.g., H₂ gas)

-

Solvent for hydrogenation (e.g., Ethanol or Methanol)

Procedure:

-

Reduction of the Ester:

-

Carefully add the amide product (1.0 eq) to a suspension of Lithium Aluminum Hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction back to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and again water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate to obtain the crude amino alcohol.

-

-

Cyclization and Stereochemical Control:

-

The crude amino alcohol can be subjected to cyclization conditions, which may involve acid or base catalysis depending on the specific substrate, to form the morpholine ring.

-

For the synthesis of Aprepitant, a key step involves the transformation of a (2R,3R)-diastereomer to the desired (2R,3S)-diastereomer. This is achieved through a dehydrogenation and subsequent stereoselective reduction process.[5]

-

Dehydrogenation: The (2R,3R)-morpholine derivative is treated with a catalyst such as Palladium on carbon in a suitable solvent and heated to effect dehydrogenation.

-

Reduction: The resulting intermediate is then hydrogenated using a hydrogen source and a catalyst to stereoselectively form the (2R,3S)-diastereomer.[5]

-

-

Final Condensation:

-

The final step in the synthesis of Aprepitant involves the condensation of the morpholine intermediate with 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one.[5]

-

Mandatory Visualization

NK1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of Substance P to the NK1 receptor, leading to downstream cellular responses. NK1 receptor antagonists, synthesized from precursors like this compound, block this pathway.

Caption: NK1 Receptor Signaling Pathway and its Antagonism.

Experimental Workflow: Synthesis of an NK1 Receptor Antagonist

This diagram outlines the general workflow for the synthesis of an NK1 receptor antagonist starting from this compound.

Caption: General Synthetic Workflow for NK1 Receptor Antagonists.

References

- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]